Tetra-substituted urea derivative 2
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Overview
Description
Tetra-substituted urea derivative 2 is a compound belonging to the class of urea derivatives, which are known for their diverse chemical and biological properties. Urea derivatives have been extensively employed in various fields such as pharmaceuticals, agrochemicals, and industrial applications due to their versatility and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra-substituted urea derivatives typically involves the reaction of isocyanates with amines. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be performed without organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products.
Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas through a Hofmann rearrangement . This method is advantageous due to its simplicity and the mild reaction conditions required.
Industrial Production Methods
Industrial production of tetra-substituted urea derivatives often employs large-scale synthesis methods that prioritize efficiency and cost-effectiveness. One such method involves the reaction of alkyl halides with potassium cyanate at elevated temperatures (100-130°C) in the presence of water and a solvent like dimethylformamide . This method yields high amounts of the desired product and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetra-substituted urea derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert urea derivatives into amines.
Substitution: Substitution reactions involve replacing one of the substituents on the urea derivative with another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetra-substituted urea derivatives can yield urea oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted urea derivatives with different functional groups.
Scientific Research Applications
Tetra-substituted urea derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tetra-substituted urea derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they can interact with proteins and other biomolecules, altering their structure and function.
Comparison with Similar Compounds
Tetra-substituted urea derivatives can be compared with other similar compounds such as:
Mono-substituted ureas: These compounds have only one substituent on the urea moiety and generally exhibit different reactivity and biological activity compared to tetra-substituted derivatives.
Di-substituted ureas: These compounds have two substituents and are often used in similar applications but may have different properties and effectiveness.
Tri-substituted ureas: These compounds have three substituents and can be used in various chemical and biological applications, but their properties may differ from those of tetra-substituted derivatives.
The uniqueness of tetra-substituted urea derivatives lies in their ability to form stable complexes with a wide range of molecules, making them highly versatile and effective in various applications.
Properties
Molecular Formula |
C16H18FN3O2 |
---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
N-cyclopentyl-4-(3-fluoro-4-hydroxyphenyl)-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C16H18FN3O2/c1-19(12-4-2-3-5-12)16(22)20-9-14(18-10-20)11-6-7-15(21)13(17)8-11/h6-10,12,21H,2-5H2,1H3 |
InChI Key |
IWRLZEZXDCIMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=C(C=C3)O)F |
Origin of Product |
United States |
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